molecular formula C9H10BrNO2 B3149294 N-(5-Bromo-2-methylphenyl)glycine CAS No. 66947-36-2

N-(5-Bromo-2-methylphenyl)glycine

Cat. No.: B3149294
CAS No.: 66947-36-2
M. Wt: 244.08 g/mol
InChI Key: VCNAHXVPZMNTCB-UHFFFAOYSA-N
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Description

Contextualization of N-Arylglycines in Organic Synthesis and Medicinal Chemistry

N-Arylglycines, as a class of compounds, are pivotal building blocks in the realms of organic synthesis and medicinal chemistry. Their structural framework is a recurring motif in a variety of biologically active molecules and serves as a versatile precursor for the synthesis of more complex chemical architectures.

In organic synthesis, N-arylglycines are recognized as valuable synthons. For instance, they can undergo decarboxylation to provide a methyleneamino synthon, which is useful in α-amino–alkylation reactions. nih.gov Furthermore, significant advancements have been made in the synthetic methodologies for N-aryl glycines, including efficient one-pot, two-step procedures that proceed through the rearrangement of 2-chloro-N-aryl acetamides. nih.gov These methods offer high yields and accommodate a range of substituents on the aromatic ring. nih.gov The development of photoredox catalysis has also opened new avenues for the functionalization of N-arylglycines, enabling reactions such as cross-dehydrogenative coupling with indoles. nih.gov

From a medicinal chemistry perspective, N-arylglycine derivatives are of great interest due to their biological properties and low toxicity. nih.gov They have been investigated for various therapeutic applications. For example, certain glycine (B1666218) derivatives have shown potential as treatments for frequent urination and urinary incontinence. nih.gov The N-arylglycine scaffold is also integral to the development of photopolymerization initiators, which have made a significant impact in fields like stereolithography and the formulation of polymeric dental materials. nih.gov

Significance of Bromo-Substituted Aryl Moieties in Molecular Design and Reactivity

The incorporation of a bromine atom into an aryl moiety, as seen in N-(5-Bromo-2-methylphenyl)glycine, is a strategic decision in molecular design with profound implications for the compound's reactivity and potential biological activity. Organobromine compounds are prevalent in nature, with many exhibiting defensive or food-gathering functionalities for the organisms that produce them. nih.gov

In the context of drug design, the introduction of a bromine atom can significantly influence a molecule's physicochemical properties. ump.edu.pl Bromination can enhance the therapeutic activity of a compound and have a beneficial effect on its metabolism and duration of action. ump.edu.pl This is partly due to the "halogen bond," a non-covalent interaction that can favorably alter drug-target interactions. ump.edu.pl The carbon-bromine bond is also a key feature in terms of chemical reactivity. Alkyl bromides, for instance, are effective alkylating agents due to the electrophilic nature of the carbon atom bonded to the bromine. wikipedia.org The reactivity of organobromine compounds is intermediate between that of their chloro- and iodo- counterparts, offering a balance of reactivity and cost for many synthetic applications. wikipedia.org

The versatility of organobromides makes them valuable building blocks in chemical synthesis. researchgate.net Bromination reactions are a fundamental tool for introducing this functionality, although modern methods are increasingly focused on safer and more sustainable approaches than the direct use of molecular bromine. researchgate.net

Overview of Current Research Landscape and Emerging Trends for this compound and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research landscape for its analogues and the broader class of N-arylglycines is vibrant and expanding. A significant trend is the development of novel synthetic methods for creating substituted N-arylglycine derivatives with high efficiency and enantioselectivity. rsc.org

The functionalization of N-arylglycine esters through techniques like electrocatalytic cross-dehydrogenative coupling is an area of active investigation, offering environmentally benign pathways to form new carbon-carbon bonds. nih.gov Furthermore, the late-stage functionalization of N-arylglycinyl peptides on a solid phase is a promising strategy for introducing unnatural amino acid side chains, which has broad applications in peptide and medicinal chemistry. nsf.gov

The "5-bromo-2-methylphenyl" moiety itself is of significant industrial and medicinal relevance. For instance, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which is synthesized from a 5-bromo-2-methylphenyl precursor, is a key intermediate in the production of Canagliflozin, a medication used to treat type 2 diabetes. This underscores the importance of this particular substitution pattern in the development of modern pharmaceuticals.

Future research is likely to focus on the specific synthesis of this compound and the exploration of its unique properties. Investigations into its potential as a precursor for novel pharmaceuticals, leveraging the known bioactivity of the N-arylglycine scaffold and the advantageous properties imparted by the bromo- and methyl-substituents, are anticipated.

Data Tables

Table 1: Physicochemical Properties of N-(2-Bromophenyl)glycine (A Related Compound)

PropertyValueSource
Molecular Weight230.06 g/mol PubChem wikipedia.orgnih.gov
XLogP32.2PubChem wikipedia.orgnih.gov
Hydrogen Bond Donor Count2PubChem wikipedia.orgnih.gov
Hydrogen Bond Acceptor Count2PubChem wikipedia.orgnih.gov
Rotatable Bond Count2PubChem wikipedia.orgnih.gov
Exact Mass228.97384 DaPubChem wikipedia.orgnih.gov
Monoisotopic Mass228.97384 DaPubChem wikipedia.orgnih.gov
Topological Polar Surface Area49.3 ŲPubChem wikipedia.orgnih.gov
Heavy Atom Count12PubChem wikipedia.orgnih.gov

Table 2: Synthesis of N-Aryl Glycine Derivatives

This table presents examples of synthesized N-aryl glycine derivatives with their reported yields and melting points from a study on a mild and efficient synthesis method. nih.gov

Compound NameYield (%)Melting Point (°C)
N-(2-Methoxyphenyl)glycine83169–171
N-(2-Fluorophenyl)glycine80144–146
N-(2-Chlorophenyl)glycine81170–172
N-(3,5-Dichlorophenyl)glycine80174–176

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-methylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNAHXVPZMNTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299325
Record name N-(5-Bromo-2-methylphenyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-36-2
Record name N-(5-Bromo-2-methylphenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66947-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 5 Bromo 2 Methylphenyl Glycine and Its Derivatives

Convergent and Divergent Synthesis Strategies for N-(5-Bromo-2-methylphenyl)glycine

Convergent and divergent synthetic approaches offer flexible and efficient pathways to this compound. These strategies allow for the late-stage introduction of key structural motifs, facilitating the rapid generation of diverse compound libraries.

Halogenation Strategies on Precursor N-(2-methylphenyl)glycine Systems, including Regioselectivity Considerations

Direct halogenation of the N-(2-methylphenyl)glycine precursor presents a straightforward method for the introduction of the bromine atom. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring. The activating and ortho-, para-directing aminoalkyl group and the weakly activating and ortho-, para-directing methyl group both influence the position of bromination.

In the case of N-(2-methylphenyl)glycine, the para-position relative to the strongly activating amino group is sterically hindered by the methyl group. Consequently, bromination is expected to occur at the para-position relative to the methyl group, which is the 5-position of the phenyl ring. This is due to the combined directing effects of the amino and methyl groups. Theoretical calculations on similar aniline (B41778) systems have shown that the para-position to the amino group generally has a higher charge density, making it more susceptible to electrophilic attack by halogen radicals. acs.org However, steric hindrance can alter this preference. For ortho-substituted anilines, halogenation patterns can be similar to unsubstituted aniline, but the presence of bulky groups can significantly influence the regiochemical outcome. acs.org

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) or acetonitrile. The reaction conditions, such as temperature and catalyst, can be optimized to maximize the yield of the desired 5-bromo isomer.

Coupling Reactions Involving 5-Bromo-2-methylaniline (B1273131) Derivatives and Glycine (B1666218) Building Blocks

An alternative and often more controlled approach involves the coupling of a pre-functionalized aromatic amine, 5-Bromo-2-methylaniline, with a suitable glycine equivalent. This method avoids potential issues with regioselectivity during the halogenation step.

One common strategy is the reductive amination of glyoxylic acid with 5-Bromo-2-methylaniline. google.com This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to yield the desired this compound. google.com Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a frequently employed reduction method. google.com

Another versatile coupling method is the nucleophilic substitution reaction between 5-Bromo-2-methylaniline and an α-haloacetic acid derivative, such as ethyl bromoacetate. This reaction typically requires a base to neutralize the hydrogen halide formed and to facilitate the nucleophilic attack of the amine. The resulting ester can then be hydrolyzed to afford the target carboxylic acid.

Reactant 1Reactant 2ProductReaction Type
5-Bromo-2-methylanilineGlyoxylic acidThis compoundReductive Amination
5-Bromo-2-methylanilineEthyl bromoacetateEthyl N-(5-Bromo-2-methylphenyl)glycinateNucleophilic Substitution

Chemoselective Protection and Deprotection in Complex Synthetic Pathways for Amino and Carboxyl Groups

In multi-step syntheses involving this compound, the chemoselective protection and deprotection of the amino and carboxyl functional groups are paramount to prevent unwanted side reactions. jocpr.comresearchgate.net The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their removal. jocpr.com

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., trifluoroacetic acid), while the Z group is installed using benzyl (B1604629) chloroformate and is typically cleaved by catalytic hydrogenolysis. researchgate.net

The carboxyl group is most often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, benzyl esters, which can be removed by hydrogenolysis, or tert-butyl esters, cleaved with mild acid, are employed. ic.ac.uk

The concept of orthogonality is crucial, where different protecting groups can be removed selectively without affecting others in the molecule. researchgate.net For instance, a Boc-protected amine and a methyl ester-protected carboxyl group allow for the selective deprotection of either group, enabling further functionalization at a specific site.

Synthesis of Structurally Modified this compound Analogues

The structural modification of this compound is essential for exploring structure-activity relationships in drug discovery and for tuning the properties of materials. These modifications can be targeted at the glycine moiety or the aromatic ring.

Functionalization at the Glycine Carboxyl and Amine Positions (e.g., esterification, N-acylation, amide formation)

The carboxyl and amine groups of this compound serve as versatile handles for further synthetic transformations.

Esterification: The carboxylic acid can be readily converted to a variety of esters by reacting it with an alcohol in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These ester derivatives can exhibit altered solubility and pharmacokinetic properties.

N-acylation: The secondary amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives. nih.gov This modification can introduce a wide range of functional groups and has been shown to be a valuable strategy in the development of bioactive compounds. nih.gov For example, N-acylation of glycine derivatives has been explored to create selective inhibitors of the glycine transporter 2. nih.gov

Amide Formation: The carboxylic acid can be coupled with various amines to generate a library of amide derivatives. nih.gov This is a cornerstone reaction in peptide synthesis and medicinal chemistry, often facilitated by peptide coupling reagents such as HATU or HOBt/DCC to ensure efficient and epimerization-free bond formation.

Starting MaterialReagentReaction TypeProduct Class
This compoundAlcohol/Acid catalystEsterificationEsters
This compoundAcyl chloride/BaseN-acylationN-Acyl derivatives
This compoundAmine/Coupling agentAmide formationAmides

Aromatic Ring Functionalization and Introduction of Diverse Substitution Patterns

The bromine atom on the aromatic ring of this compound is a key functional group for introducing further diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

Suzuki Coupling: The reaction of the bromo-substituted ring with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing a variety of aryl or vinyl substituents. mdpi.com

Heck Coupling: This reaction enables the coupling of the aryl bromide with an alkene to form a substituted alkene, providing access to a different class of derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine, leading to the synthesis of N-aryl derivatives.

These functionalization strategies provide a powerful platform for the synthesis of a diverse range of this compound analogues with tailored properties for various applications. The ability to selectively modify different parts of the molecule is crucial for the systematic exploration of its chemical space.

Synthesis of Spiro-fused Heterocycles and Pyrrolidinone Derivatives from 5-Bromo-2-methylphenyl Precursors

The structural motif of a 5-bromo-2-methylphenyl group, as present in this compound, offers a versatile platform for the construction of diverse heterocyclic systems, including pyrrolidinones and spiro-fused compounds. The bromo-substituent, in particular, serves as a key functional handle for a variety of cross-coupling and cyclization reactions.

The 2-pyrrolidinone (B116388) ring is a common scaffold in many biologically active natural products and pharmaceuticals. nih.gov The synthesis of 5-oxopyrrolidine derivatives often involves the cyclization of suitable precursors. For instance, the modification of an acetamide (B32628) fragment to a free amino group can provide compounds with two functional groups, enabling the synthesis of a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones. nih.gov While specific examples starting from this compound are not prevalent in the literature, general methods for the synthesis of 5-oxopyrrolidine derivatives can be adapted. A potential synthetic strategy could involve the intramolecular cyclization of an activated derivative of this compound.

Derivative TypeGeneral Synthetic ApproachPotential Application to this compound
5-Oxopyrrolidine DerivativesIntramolecular cyclization of N-aryl glycine esters or acids. nih.govActivation of the carboxylic acid of this compound followed by intramolecular amidation.
Substituted PyrrolidinonesModification of a pre-formed pyrrolidinone ring, for example, through reactions at the 4-position or the N-phenyl group. nih.govThe bromo-substituent on the phenyl ring of a cyclized this compound derivative could be used for further functionalization via cross-coupling reactions.

Spiro-fused heterocyclic systems are three-dimensional structures that have gained significant interest in materials science and medicinal chemistry due to their unique conformational properties. The synthesis of such compounds often requires multi-step sequences. One established method for creating spiro compounds involves a double intramolecular aromatic electrophilic substitution. nih.gov For example, the synthesis of spirobifluorene analogs has been achieved starting from 2,2′-dibromobenzophenone. nih.gov This precursor undergoes Stille or Suzuki coupling to introduce various aryl or heteroaryl groups, followed by a strong acid-catalyzed cyclization to form the spirocyclic core. nih.gov This strategy highlights the utility of bromo-substituted phenyl rings in constructing spiro architectures.

A derivative of this compound could potentially be elaborated into a precursor suitable for such a double cyclization, or the bromo-substituent could be utilized in coupling reactions to build up the necessary framework for a subsequent spirocyclization event.

Spiro-fused Heterocycle TypeGeneral Synthetic StrategyKey Precursor Features
Spirobifluorene AnalogsDouble intramolecular aromatic electrophilic substitution. nih.govBis-aryl ketone with reactive positions for cyclization. nih.gov
Spiropyrrolidines1,3-dipolar cycloaddition of azomethine ylides with exocyclic double bonds. nih.govA ketone or aldehyde functionality for the generation of the azomethine ylide. nih.gov
Spiro-β-lactonesPalladium-catalyzed cyclocarbonylation of alkynols. nih.govA propargylic alcohol moiety. nih.gov

Catalytic Strategies in the Synthesis of N-Arylglycines

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis and derivatization of N-arylglycines, transition metal-catalyzed reactions are particularly powerful.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.orgrsc.org In the context of N-arylglycine derivatives, the glycine side chain can act as a directing group, guiding the metal catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position. nih.gov This allows for regioselective functionalization that would be difficult to achieve through classical electrophilic aromatic substitution.

The mechanisms of these transformations generally fall into two categories: inner-sphere and outer-sphere mechanisms. Inner-sphere mechanisms involve the formation of an organometallic intermediate through a C-H activation event. youtube.com A variety of transition metals, including palladium, rhodium, and copper, have been successfully employed in C-H functionalization reactions. rsc.orgyoutube.com

For a molecule like this compound, the directing group could potentially favor functionalization at the C6 position of the phenyl ring, although the steric hindrance from the adjacent methyl group would be a significant factor.

Transition Metal CatalystType of C-H FunctionalizationDirecting Group Assistance
Palladium (Pd)Arylation, alkenylation, alkynylation, amination. youtube.comAmides, carboxylic acids, and other nitrogen- and oxygen-containing functional groups can act as effective directing groups. nih.gov
Rhodium (Rh)Alkenylation, annulation reactions.Similar to palladium, various functional groups can direct rhodium catalysts.
Copper (Cu)Amination, etherification, amidation. rsc.orgCopper-mediated C-H functionalization often utilizes directing groups to achieve high selectivity. rsc.org

In many transition metal-catalyzed C-H functionalization and coupling reactions, an oxidant is a crucial component of the catalytic system. youtube.com The role of the oxidant is often to regenerate the active form of the metal catalyst, allowing for catalytic turnover. For example, in a palladium-catalyzed reaction that proceeds through a Pd(II)/Pd(0) cycle, an oxidant is required to convert Pd(0) back to the active Pd(II) species. youtube.com This is particularly common in oxidative Heck reactions and C-H amination reactions. youtube.com

Specific catalytic systems have been developed to promote tandem reactions, where multiple bond-forming events occur in a single operation. An example is the aerobic oxidative (4+2)-cyclization/aromatization/lactonization tandem reaction of N-aryl glycine esters with propargyl alcohols. nih.gov This reaction, catalyzed by a copper/iodine system under an oxygen atmosphere, provides access to complex quinoline-fused lactones in a highly efficient manner. nih.gov Such strategies could be envisioned for the elaboration of this compound into more complex heterocyclic frameworks.

Catalytic SystemOxidantTransformationReference
Copper/IodineO₂ (air)Oxidative (4+2)-cyclization/aromatization/lactonization of N-aryl glycine esters with propargyl alcohols. nih.gov
Palladium(II)Various (e.g., Ag₂CO₃, benzoquinone)Oxidative C-H/C-H coupling and C-H amination. youtube.com

Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Studies of N-(5-Bromo-2-methylphenyl)glycine Formation Reactions (e.g., C-N bond formation)

The formation of this compound typically involves the creation of a carbon-nitrogen (C-N) bond between a 5-bromo-2-methylaniline (B1273131) derivative and a glycine (B1666218) equivalent. This process is a cornerstone for accessing a wide array of derivatives. A common synthetic route involves the reaction of 5-bromo-2-methylaniline with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base. The mechanism proceeds via a nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the α-haloacetate, displacing the halide to form the N-aryl glycine ester. Subsequent hydrolysis of the ester furnishes this compound.

Another significant approach involves the reaction of substituted anilines with propargyl alcohols to form alkyne-tethered N-aryl glycine derivatives, which serve as precursors for more complex heterocyclic systems. rsc.org The initial step is often the formation of a propargyl bromoacetate, which then reacts with the aniline to yield the desired N-aryl glycine ester. rsc.org

Intramolecular Cyclization Reactions of this compound Derivatives

The strategic placement of functional groups on this compound derivatives enables a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Halolactonization Processes and Stereochemical Outcomes

While specific studies on the halolactonization of this compound itself are not prevalent, the principles of this reaction can be applied to its derivatives. Halolactonization involves the intramolecular cyclization of a molecule containing both a carboxylic acid and an alkene, initiated by an electrophilic halogen. For a derivative of this compound to undergo this reaction, an unsaturated moiety would need to be introduced into the glycine side chain. The stereochemical outcome of such a reaction would be governed by the principles of halonium ion formation and subsequent intramolecular nucleophilic attack, often following anti-addition stereoselectivity. The specific stereoisomers formed would depend on the geometry of the double bond and the reaction conditions.

Dehydrogenative Povarov Cyclization and Related Annulation Reactions leading to Fused Heterocycles

A notable transformation of N-aryl glycine derivatives is the intramolecular dehydrogenative Povarov cyclization. This reaction has been successfully employed to synthesize quinoline-fused lactones and lactams from alkyne-tethered N-aryl glycine derivatives. rsc.orgrsc.org The process is typically promoted by an oxidant, such as Oxone, and can be catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)₂). rsc.orgresearchgate.net The reaction proceeds through an imino Diels-Alder type mechanism, where an in situ generated iminium ion undergoes cyclization with the tethered alkyne, followed by an oxidation step to yield the aromatic fused heterocyclic product. rsc.org This method is valued for its operational simplicity and the ability to generate complex, biologically relevant scaffolds in good yields. rsc.orgrsc.org The reaction conditions can be tuned, for instance, by adjusting the temperature to accommodate different substrates, such as N-aryl glycine amides which may require heating. rsc.orgresearchgate.net

Table 1: Povarov Cyclization of N-Aryl Glycine Derivatives rsc.orgrsc.orgresearchgate.net

Reactant Type Oxidant Catalyst Product Yield
N-Aryl Glycine Ester Oxone Cu(OTf)₂ Quinoline-fused Lactone Up to 88%

Electrophilic and Nucleophilic Aromatic Substitution on the Bromo-Methylphenyl Moiety

The aromatic ring of this compound possesses distinct sites for both electrophilic and nucleophilic attack, influenced by the directing effects of the substituents.

The amino group (or its glycine substituent) is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution (EAS) reactions. libretexts.org However, this high reactivity can sometimes lead to polysubstitution. libretexts.org To control the reaction and achieve monosubstitution, the amino group is often protected as an amide, which is less activating but still ortho-, para-directing. libretexts.org The methyl group is also an activating, ortho- and para-directing group, while the bromine atom is a deactivating but ortho-, para-directing substituent. ontosight.ailibretexts.org Considering the positions of these groups on the ring, electrophilic attack would be directed to the positions ortho and para to the activating amino/amido and methyl groups.

Table 2: Reactivity of the Bromo-Methylphenyl Moiety

Reaction Type Key Features
Electrophilic Aromatic Substitution - Amino/Amido and methyl groups are activating and ortho-, para-directing. libretexts.orgontosight.ai - Bromine is deactivating but ortho-, para-directing. libretexts.org - Protection of the amino group as an amide can control reactivity. libretexts.org

Investigations into Glycine-Mediated Rearrangements and Tautomeric Equilibria (e.g., Schiff Base formation)

The glycine portion of this compound can participate in various rearrangements and exist in tautomeric equilibria. One of the most significant reactions is the formation of Schiff bases (imines). This occurs through the condensation of the secondary amine of the glycine moiety with a carbonyl compound, such as an aldehyde or a ketone. This reaction is typically reversible and acid-catalyzed.

Furthermore, the potential for intramolecular rearrangements exists, particularly in derivatives where other reactive functional groups are present. For instance, in the context of certain cyclization reactions, the glycine portion can be a precursor to an iminium ion, a key intermediate in the Povarov cyclization. rsc.org While specific studies detailing extensive glycine-mediated rearrangements for this exact compound are limited, the fundamental reactivity of the N-aryl glycine structure suggests the possibility of various tautomeric forms and participation in rearrangement reactions that are crucial for the synthesis of more complex molecules.

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques including COSY, HMQC, HMBC, NOESY) for Structural Elucidation of N-(5-Bromo-2-methylphenyl)glycine and its Derivatives

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides unambiguous evidence for the atomic connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The proton ortho to the methyl group (H-3) would likely appear as a doublet, the proton between the bromo and amino groups (H-6) as another doublet, and the proton para to the methyl group (H-4) as a doublet of doublets. The methyl group protons would yield a singlet, while the methylene (B1212753) protons of the glycine (B1666218) moiety would also produce a singlet. The amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, and their chemical shifts can be temperature and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct signals are expected in the aromatic region for the phenyl ring carbons, one for the methyl carbon, one for the glycine methylene carbon, and one for the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methyl, and amino-glycine groups). For instance, the carbon attached to the bromine atom (C-5) would be shifted to a lower field compared to unsubstituted benzene (B151609), while the carbonyl carbon (C=O) would appear at the lowest field (~170-175 ppm). nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, which is crucial for assigning protons on the aromatic ring. sdsu.eduwikipedia.org Cross-peaks would confirm the connectivity between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6). researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methyl proton singlet to the methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over 2-3 bonds). sdsu.eduwikipedia.org It is invaluable for piecing together the molecular skeleton. Key correlations would include the one between the methyl protons (CH₃) and the aromatic carbons C-1, C-2, and C-3, and between the methylene protons of the glycine unit (-CH₂-) and the aromatic carbon C-1 as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. researchgate.netharvard.edu A key NOESY correlation would be expected between the N-H proton and the methylene (-CH₂-) protons of the glycine unit, and between the methyl protons and the aromatic proton at the H-3 position. Studies on related N-aryl glycines suggest a strong energetic preference for trans-amide bond conformations, which influences the spatial arrangement. acs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substituted aromatic systems.

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1C-~145-
2C-~125-
3CH~7.0-7.2~132H-3 → C-1, C-2, C-4, C-5
4CH~7.2-7.4~130H-4 → C-2, C-5, C-6
5C-Br-~115-
6CH~6.7-6.9~118H-6 → C-1, C-2, C-4, C-5
-CH₃~2.2-2.4~17-20CH₃ → C-1, C-2, C-3
-N-HBroad, variable-NH → C-1, Glycine-CH₂
GlycineCH₂~3.9-4.1~45-50CH₂ → C-1, C=O
GlycineC=O-~170-175-
GlycineOHBroad, variable--

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound. strath.ac.ukstrath.ac.uk These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. The N-H stretching vibration of the secondary amine would appear around 3300-3400 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while C-N stretching would appear in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration typically occurs at lower frequencies, in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and those involving non-polar bonds. strath.ac.ukresearchgate.net The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring would produce prominent peaks. Raman is also effective for observing low-frequency modes, such as the C-Br stretch. The zwitterionic form of glycine, if present, shows distinct vibrational modes that can be identified. strath.ac.uknih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Technique
N-H StretchSecondary Amine3300 - 3400FT-IR
O-H StretchCarboxylic Acid2500 - 3300 (broad)FT-IR
Aromatic C-H StretchAryl3000 - 3100FT-IR, Raman
Aliphatic C-H StretchCH₃, CH₂2850 - 3000FT-IR, Raman
C=O StretchCarboxylic Acid1700 - 1730FT-IR
Aromatic C=C StretchAryl1450 - 1600FT-IR, Raman
N-H BendSecondary Amine1500 - 1550FT-IR
C-N StretchAryl-Amine1200 - 1350FT-IR
C-O StretchCarboxylic Acid1210 - 1320FT-IR
C-Br StretchAryl Halide500 - 700FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound with high precision, which in turn confirms its elemental composition. The molecular formula is C₉H₁₀BrNO₂. The monoisotopic mass can be calculated with high accuracy, allowing for differentiation from other compounds with the same nominal mass.

The mass spectrum also reveals the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for N-aryl amino acids include:

Loss of the carboxyl group: A fragmentation resulting in the [M - COOH]⁺ ion is common.

Alpha-cleavage: Cleavage of the bond between the glycine methylene carbon and the nitrogen can occur.

Benzylic-type cleavage: Cleavage of the N-C bond connecting the glycine moiety to the phenyl ring, leading to the formation of a stable [5-bromo-2-methylphenyl]amine radical cation.

Table 3: HRMS Data and Predicted Fragments for this compound (C₉H₁₀BrNO₂)

IonFormulaCalculated Monoisotopic Mass (m/z)Description
[M]⁺ (with ⁷⁹Br)C₉H₁₀⁷⁹BrNO₂242.9949Molecular Ion
[M]⁺ (with ⁸¹Br)C₉H₁₀⁸¹BrNO₂244.9929Molecular Ion Isotope
[M - H₂O]⁺C₉H₈⁷⁹BrNO224.9844Loss of water
[M - COOH]⁺C₈H₉⁷⁹BrN198.9997Decarboxylation
[M - C₂H₂O₂]⁺C₇H₈⁷⁹BrN185.9922Loss of glycine fragment

Electronic Spectroscopy (UV-Vis) for Conjugation, Electronic Transitions, and Ligand Field Analysis in Complexes

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the substituted benzene ring. The spectrum of this compound is expected to be dominated by π → π* transitions.

The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the substituents. The amino group (-NH-) acts as an auxochrome, typically causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths due to the extension of the conjugated system by the lone pair of electrons on the nitrogen. The methyl and bromo groups also influence the position and intensity of these bands. The spectrum would likely show a primary absorption band below 250 nm and a secondary, less intense band at a longer wavelength, characteristic of substituted anilines.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry, Conformation, and Crystal Packing Analysis

An XRD study would determine:

Absolute Conformation: It would confirm the bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice. For N-aryl glycines, the amide bond is typically found in a trans conformation. acs.orgresearchgate.net

Intermolecular Interactions: XRD analysis would elucidate the hydrogen bonding network. The carboxylic acid and secondary amine groups are strong hydrogen bond donors and acceptors, and they would likely form extensive intermolecular hydrogen bonds, creating dimers or extended chains. These interactions dictate the crystal packing. researchgate.net

Crystal Packing: The analysis would show how the molecules arrange themselves in the unit cell, influenced by both hydrogen bonding and van der Waals interactions from the bulky bromo- and methyl-substituted phenyl rings.

Table 4: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₁₀BrNO₂
Glycine C₂H₅NO₂
N-(2-Bromophenyl)glycine C₈H₈BrNO₂
N,N-phthaloyl-glycine C₁₀H₇NO₄
5-Bromo-2-methylpyridine C₆H₆BrN
N-phenylglycine C₈H₉NO₂
Benzene C₆H₆

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. The B3LYP hybrid functional is a commonly used method in DFT calculations. nih.gov

While no specific DFT data for N-(5-Bromo-2-methylphenyl)glycine was found, a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, utilized DFT with the B3LYP/6–311 G(d,p) basis set to optimize its molecular structure in the gas phase. nih.gov This type of calculation helps in understanding the most stable three-dimensional arrangement of the atoms in a molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity. researchgate.net

For the related molecule N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov The HOMO and LUMO were observed to be distributed across the entire molecule. nih.gov In another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a small HOMO-LUMO gap was indicative of high chemical reactivity and biological activity. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Conformational Analysis

DFT calculations can be used to predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like FT-IR and Raman spectroscopy. In a study of N-benzoyl glycine (B1666218), DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, showing good agreement with experimental values. This allows for the assignment of specific vibrational modes to the observed spectral bands. Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, can also be performed using these methods.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP analysis showed that negative potential was located around electronegative atoms, while positive potential was found around hydrogen atoms. researchgate.net

Quantum Chemical Studies on Reaction Pathways, Transition States, and Activation Barriers

Quantum chemical methods are employed to study the mechanisms of chemical reactions. These studies can elucidate the step-by-step pathway of a reaction, identify the high-energy transition states that connect reactants and products, and calculate the activation barriers that determine the reaction rate. For example, quantum chemical simulations have been used to explore the formation of glycine through various ion-molecule and radical-coupling reactions in the gas phase. These studies help to understand the feasibility and efficiency of different synthetic routes.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern technique used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto the surface, such as d_norm, which highlights close intermolecular contacts. Red spots on the d_norm surface indicate strong interactions, such as hydrogen bonds.

For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld analysis revealed that H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) interactions were the most significant contributors to the crystal packing. nih.gov This analysis provides a "fingerprint" of the intermolecular contacts that govern the supramolecular structure.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physical properties. These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimental data. While no specific QSAR or SPR studies were found for this compound, these methods are widely used in drug discovery to predict the activity of new analogues and to guide the design of molecules with desired properties.

Exploration of N 5 Bromo 2 Methylphenyl Glycine Derivatives in Biological Research Excluding Clinical, Safety, Dosage

Investigation as Scaffolds for Bioactive Molecules

The unique structural attributes of N-(5-Bromo-2-methylphenyl)glycine, featuring a substituted aromatic ring coupled with an amino acid moiety, render it an attractive backbone for the development of novel bioactive compounds. Researchers have explored its derivatives in the realms of antimicrobial agents, enzyme inhibitors, and receptor ligands.

Antimicrobial Activity Studies of this compound-Based Derivatives and their Metal Complexes

The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of N-aryl amino acids, such as this compound, have been investigated for their potential antibacterial and antifungal properties. Studies on related N-aryl amino acids have demonstrated that these compounds can exhibit significant antibacterial activity. For instance, certain N-aryl amino acids have shown promising broad-spectrum antibacterial potential, with activity comparable to standard drugs like streptomycin (B1217042) against various bacterial strains. mdpi.com One compound, N-(4-Nitrophenyl)-L-proline, was found to be more potent than streptomycin against Escherichia coli. mdpi.com

The antimicrobial efficacy of these organic scaffolds can be further enhanced through the formation of metal complexes. The coordination of metal ions such as copper(II) and nickel(II) with N-aryl glycine (B1666218) derivatives can lead to a significant increase in antimicrobial activity. unirioja.es This enhancement is often attributed to the chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor groups of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the permeation of the complex through the lipid layers of microbial cell membranes. mdpi.com

The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. For example, metal complexes of glycine with other ligands have shown MIC values against various bacteria, indicating their potential as antimicrobial agents. unirioja.esnih.gov

Table 1: Antimicrobial Activity of Selected N-Aryl Amino Acid Derivatives and Metal Complexes

Compound/Complex Test Organism MIC (mg/mL) Reference
N-(4-Nitrophenyl)-L-proline (3a) Escherichia coli 2.5 mdpi.com
N-(4-Nitrophenyl)-L-valine (3j) Escherichia coli 1.25 mdpi.com
Cu-Gly-Ita Complex Listeria monocytogenes ~20 (ppm) unirioja.es
Ni-Gly-Ita Complex Listeria monocytogenes 5-10 (ppm) unirioja.es
Co-PLY Complex (1) E. coli / S. aureus 0.0625 / 0.125 nih.gov
Ni-PLY Complex (3) E. coli / S. aureus 0.0625 / 0.125 nih.gov

Note: This table presents data from related compounds to illustrate the potential of this compound derivatives.

Enzyme Inhibition Profiling (drawing parallels from related bromo-phenyl compounds inhibiting photosynthesis)

The bromo-phenyl moiety of this compound suggests its potential as an enzyme inhibitor. A parallel can be drawn from studies on other bromo-phenyl compounds that have been shown to inhibit photosynthesis. For example, 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have been identified as inhibitors of photosynthetic electron transport (PET). mdpi.com The inhibitory efficiency of these compounds is dependent on their lipophilicity and the electronic properties of the substituents on the N-phenyl ring. mdpi.com

These inhibitors often target Photosystem II (PSII) of the photosynthetic apparatus. mdpi.com Specifically, they can interfere with the electron flow by binding to components of the electron transport chain. mdpi.comresearchgate.net The site of action for some of these compounds has been located on the donor side of PSII. mdpi.com The inhibitory activity is often quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Photosynthesis Inhibition by Related Bromo-Phenyl Compounds

Compound Activity IC50 (µM) Reference
5-Bromo-2-hydroxy-N-(3-fluorophenyl)benzamide PET Inhibition 4.3 mdpi.com
3,5-Dibromo-2-hydroxy-N-(3-chlorophenyl)benzamide PET Inhibition 8.6 mdpi.com
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide PET Inhibition ~10 semanticscholar.org
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide PET Inhibition ~10 semanticscholar.org

Note: This table illustrates the enzyme inhibitory potential of bromo-phenyl structures, suggesting a similar potential for this compound derivatives.

Given these findings, it is plausible that derivatives of this compound could be designed to target and inhibit specific enzymes, not limited to those in photosynthetic pathways, by modifying the substituents on the phenyl ring and the glycine backbone to optimize binding to the active site of a target enzyme.

Exploration as Ligands for Receptor Binding and Modulation (e.g., potential for EGFR-TK or dopamine (B1211576) receptor interactions, as suggested by related aryl compounds)

The aryl group in this compound makes it a candidate for investigation as a ligand for various receptors, including the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and dopamine receptors.

EGFR-TK Inhibition: EGFR is a key target in cancer therapy, and numerous small-molecule tyrosine kinase inhibitors (TKIs) have been developed. nih.govmdpi.com Many of these inhibitors are aryl-containing compounds. For example, 2-aryl-4-aminoquinazoline derivatives have been identified as potent EGFR inhibitors. nih.gov The mechanism of action often involves the inhibitor binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling. nih.gov The potency of these inhibitors is typically expressed as an IC50 value.

Dopamine Receptor Interaction: Arylpiperazine derivatives are a well-known class of compounds that exhibit high affinity for dopamine receptors, particularly the D2 and D3 subtypes. acs.org The affinity of these ligands is determined by radioligand binding assays and is expressed as the inhibition constant (Ki). The substitution pattern on the aryl ring plays a crucial role in determining the binding affinity and selectivity for different dopamine receptor subtypes. acs.orgnih.gov The interaction of glycine with the dopaminergic system is also an area of interest, as glycine can modulate dopamine release. nih.gov

Table 3: Biological Activity of Related Aryl Compounds at EGFR-TK and Dopamine Receptors

Compound Type / Specific Compound Target Activity (IC50 / Ki) Reference
2-Aryl-4-aminoquinazoline EGFR-TK (mutant) 149 nM (IC50) nih.gov
Lapatinib EGFR / ErbB2 9.8 nM / 10.2 nM (IC50) nih.gov
2,3-Dichlorophenylpiperazine derivative (8) Dopamine D3 Receptor 0.89 nM (Ki) acs.org
2-Methoxyphenylpiperazine derivative (7) Dopamine D3 Receptor 2.5 nM (Ki) acs.org

Note: This table provides examples of the activity of related aryl compounds, suggesting the potential of this compound derivatives as receptor ligands.

Participation in Advanced Glycation End-Product (AGE) Formation Pathways (General Glycine Reactivity)

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.gov This process, known as the Maillard reaction, was first described in the context of the browning of food during cooking, involving the reaction of glucose with glycine. nih.gov

The glycine component of this compound makes it susceptible to participation in AGE formation pathways. The initial step involves the condensation of a carbonyl group from a reducing sugar with the amino group of glycine, forming a Schiff base. This is followed by rearrangements to form more stable Amadori products. nih.gov Over time, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and cross-linking, to form irreversible AGEs. nih.gov

While the formation of AGEs is a normal metabolic process, their excessive accumulation is linked to various pathological conditions. uctm.edu Studies have shown that glycine itself can have a modulatory role in this pathway. For instance, glycine has been observed to suppress the AGE/RAGE signaling pathway and associated oxidative stress by enhancing the function of glyoxalase-1, an enzyme that detoxifies a major precursor of AGEs. unirioja.es This dual role of glycine—as a participant in the initial glycation reaction and as a potential modulator of AGE formation—highlights the complex biochemistry associated with this amino acid.

Design of Chemical Probes and Reagents for in vitro Biochemical Assays

The structural features of this compound make it a promising candidate for the design of chemical probes and reagents for use in in vitro biochemical assays. A chemical probe is a small molecule that is used to study and manipulate a biological system.

The bromo-substituent on the phenyl ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, to attach fluorescent tags, biotin (B1667282) labels, or reactive groups for covalent binding to a target protein. The glycine moiety provides a point of attachment for peptide synthesis, allowing for the creation of more complex probes.

Given the potential of its derivatives to interact with enzymes and receptors as discussed in section 7.1, this compound could be a foundational structure for developing:

Affinity-based probes: By attaching a reporter group, derivatives could be used to visualize and quantify the expression and localization of target proteins in cells and tissues.

Activity-based probes: Incorporating a reactive group could allow for the covalent labeling and identification of active enzymes in a complex biological sample.

Screening libraries: A combinatorial library of derivatives could be synthesized to screen for new inhibitors or modulators of a particular biological target.

While specific examples of this compound being used as a chemical probe are not extensively documented, its chemical tractability and the demonstrated biological activities of related compounds strongly support its potential in this area of research.

Future Research Directions and Emerging Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis of N-(5-Bromo-2-methylphenyl)glycine

The synthesis of N-arylglycines, including this compound, traditionally relies on methods that may involve hazardous solvents, stoichiometric reagents, and significant energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability. jocpr.comrsc.org Key research directions will focus on minimizing waste, improving atom economy, and utilizing environmentally benign reagents and conditions. jddhs.commdpi.com

Emerging strategies include the use of alternative, safer solvents to replace traditional volatile organic compounds (VOCs) like dichloromethane (B109758). jocpr.comjddhs.com Research into using water, bio-based solvents, or supercritical CO2 as reaction media for C-N bond formation is a promising avenue. jocpr.comcsic.es For instance, the development of water-compatible coupling reagents, such as water-soluble carbodiimides (WSCD), could revolutionize the synthesis of N-arylglycines in aqueous systems. csic.es

Furthermore, the shift from stoichiometric oxidants to catalytic methods is critical. Electrosynthesis, which uses electricity to drive reactions, represents a powerful green alternative. rsc.org An electrocatalytic approach mediated by simple and cheap catalysts like n-Bu4NI (tetrabutylammonium iodide) has already been shown to be effective for the functionalization of N-arylglycine esters, proceeding under mild, organic oxidant-free conditions. nih.gov Another area of intense research is the use of energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. jddhs.commdpi.com The ultimate goal is to develop integrated, one-pot processes that are both economically viable and environmentally responsible. rsc.org

Table 1: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

Feature Traditional Solvents (e.g., Dichloromethane, DMF) Green Solvents (e.g., Water, Supercritical CO2, N-Octyl Pyrrolidone)
Source Petrochemical-based Often renewable or abundant
Toxicity Often toxic, carcinogenic, or hazardous Generally low to no toxicity
Environmental Impact High, contributes to VOC emissions and difficult to dispose of Low, biodegradable or easily recycled
Recyclability Often difficult and energy-intensive Can be easier, especially water and CO2

This table provides a generalized comparison based on principles of green chemistry. jocpr.comjddhs.comrsc.org

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Reaction Prediction for N-Arylglycines

Table 2: Applications of AI/ML in the Synthesis and Design of N-Arylglycines

Application Area AI/ML Technique Potential Impact on N-Arylglycine Research
Reaction Prediction Sequence-to-sequence models, Graph neural networks Predicts the outcome of novel C-N bond formation reactions, saving experimental effort. researchgate.netmedium.com
Retrosynthesis Policy networks, Monte Carlo tree search Proposes efficient, multi-step synthesis plans for complex N-arylglycine derivatives. youtube.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models Estimates biological activity or material properties of new derivatives before synthesis. researchgate.net
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Designs novel N-arylglycine structures with optimized properties for specific applications. nih.gov

This table illustrates the potential applications of various AI and machine learning techniques in the context of N-arylglycine chemistry.

Expanding the Scope of this compound as a Versatile Building Block in Complex Chemical Architectures

This compound is not just a target molecule but also a valuable starting material—a versatile building block for constructing more complex chemical structures. The presence of multiple reactive sites—the carboxylic acid, the secondary amine, and the bromo-substituted aromatic ring—provides a rich platform for diverse chemical transformations.

Future research will likely focus on leveraging this versatility. The N-arylglycine core is a key component in the synthesis of various non-natural α-amino acid derivatives. researchgate.net For example, cross-dehydrogenative coupling (CDC) reactions can be used to form new C-C bonds at the α-carbon. This has been demonstrated in the synthesis of β-hydroxy-α-amino acid derivatives by reacting N-arylglycine esters with α-hydroxy ketones. researchgate.net Similarly, photoredox catalysis has enabled the direct decarboxylative allylation of N-arylglycine derivatives, attaching an allyl group in place of the carboxylic acid. rsc.org

The 5-bromo-2-methylphenyl moiety itself is a known precursor in the synthesis of complex molecules. For instance, the structurally related compound 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a known intermediate in the synthesis of pharmaceuticals. nih.gov This highlights the utility of the substituted phenyl ring in forming larger heterocyclic systems. Future work could explore using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) via its aryl bromide to link it to other molecular fragments, or in intramolecular cyclizations to create novel fused heterocyclic scaffolds. The development of enantioselective methods, for instance using chiral palladium catalysts for C-H arylation, will be crucial for creating optically active derivatives for pharmaceutical applications. rsc.org

Deeper Mechanistic Understanding of Novel Reactivity Patterns through Advanced Time-Resolved Spectroscopy

While many synthetic methods for creating and modifying N-arylglycines exist, a deep, fundamental understanding of the underlying reaction mechanisms is often incomplete. Future research will increasingly employ advanced analytical techniques to elucidate these mechanisms, leading to more rational reaction design and optimization. The formation of the C-N bond, a key step in synthesizing this compound, is a primary target for such studies. pageplace.deresearchgate.net

Advanced time-resolved spectroscopy techniques, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, are powerful tools for this purpose. They allow chemists to observe the formation and decay of short-lived reactive intermediates, such as radicals or cationic species, on timescales from femtoseconds to seconds. For example, in the photoredox-catalyzed decarboxylative allylation of N-arylglycine derivatives, these techniques could directly observe the initial single-electron transfer event and the subsequent radical intermediates. rsc.org

Similarly, understanding the precise mechanism of electrocatalytic reactions is crucial. While a plausible mechanism involving an N-iodo intermediate has been proposed for the functionalization of N-arylglycine esters, direct spectroscopic evidence would provide definitive proof and could reveal opportunities to improve catalyst efficiency and selectivity. nih.gov By mapping the entire potential energy surface of a reaction, including transition states, researchers can gain unprecedented insight into reactivity patterns, which can then be leveraged to control reaction outcomes with greater precision.

Exploration of Advanced Material Science Applications of this compound Derivatives

The potential of this compound extends beyond its role as a synthetic intermediate into the realm of material science. The unique combination of a halogenated aromatic ring, an amino acid backbone, and a methyl group provides a structural motif that could be exploited for the creation of novel functional materials. While direct applications of this specific compound are not yet established, related structures offer a glimpse into future possibilities.

The presence of the aryl bromide makes derivatives of this compound prime candidates for incorporation into conjugated polymers. Through cross-coupling polymerization reactions, these units could be integrated into polymer backbones for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Suppliers of chemical building blocks often list brominated aromatic compounds for these very purposes. ambeed.com The amino acid portion could impart specific solubility, self-assembly, or biocompatible properties to the resulting materials.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-Bromo-2-methylphenyl)glycine with high purity?

The synthesis typically involves coupling 5-bromo-2-methylaniline with a glycine derivative. A two-step approach is common:

  • Step 1 : React 5-bromo-2-methylaniline with chloroacetyl chloride to form the intermediate N-(5-bromo-2-methylphenyl)chloroacetamide.
  • Step 2 : Hydrolyze the chloroacetamide under basic conditions (e.g., NaOH/EtOH) to yield the glycine derivative.
    Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm glycine backbone integration. Aromatic protons in the 6.5–7.5 ppm range and methyl groups near 2.3 ppm are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 258.0).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths, angles, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric or conformational equilibria?

  • Variable-Temperature NMR : Perform 1^1H NMR at temperatures ranging from 25°C to −40°C to observe dynamic equilibria (e.g., keto-enol tautomerism).
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict stable conformers and compare theoretical vs. experimental NMR shifts.
  • Crystallographic Validation : Resolve ambiguities by comparing solution-phase data with solid-state structures derived from SHELX-refined X-ray data .

Q. What experimental strategies optimize the crystallization of this compound for structural studies?

  • Solvent Screening : Test polar aprotic (e.g., DMSO) and protic (e.g., methanol) solvents for slow evaporation.
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen bonds.
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Refine structures with SHELXL, and visualize hydrogen-bonding networks using ORTEP-3 .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Target Selection : Prioritize enzymes or receptors known to interact with glycine derivatives (e.g., glycine receptors or bacterial amino acid transporters).
  • Analog Synthesis : Modify the bromo-methylphenyl group (e.g., replace Br with Cl or F) or glycine backbone (e.g., N-alkylation) to assess functional group contributions.
  • Assay Design : Use fluorescence polarization for binding affinity studies or microbial growth inhibition assays for antimicrobial potential .

Methodological Challenges

Q. What precautions are essential for handling this compound in laboratory settings?

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition.
  • Safety Protocols : Use fume hoods for synthesis and purification. Refer to SDS guidelines for PPE (gloves, lab coats) and emergency procedures (e.g., spill neutralization with sodium bicarbonate) .

Q. How can computational tools enhance the study of this compound’s reactivity or interaction mechanisms?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., enzymes).
  • Reactivity Analysis : Conduct DFT studies (e.g., B3LYP/6-31G*) to map electrophilic/nucleophilic sites on the aromatic ring and glycine moiety.
  • Solvent Effects : Simulate solvation dynamics using COSMO-RS to optimize reaction conditions .

Data Interpretation Guidelines

  • Contradictory Biological Results : Cross-validate assays (e.g., ELISA and SPR) to confirm activity.
  • Crystallographic Artifacts : Check for twinning or disorder using PLATON software and refine with SHELXL’s TWIN/BASF commands .

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N-(5-Bromo-2-methylphenyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-methylphenyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.